7-Bromo-6-fluoroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5BrFN |
|---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
7-bromo-6-fluoroquinoline |
InChI |
InChI=1S/C9H5BrFN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H |
InChI Key |
BNRUBLTXULWRKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Br)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Bromo 6 Fluoroquinoline and Its Derivatives
Strategic Approaches to Quinolone Core Construction
The foundational step in synthesizing 7-bromo-6-fluoroquinoline involves the construction of the core bicyclic quinoline (B57606) system. The choice of strategy is critical to ensure the correct placement of substituents.
A variety of classical and modern cyclization reactions are employed to build the quinoline skeleton. The specific substitution pattern of the final product is dictated by the precursors used in these reactions.
Gould-Jacobs Reaction : This method involves the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate (EMME). nih.govquimicaorganica.org To synthesize a precursor for this compound, one would typically start with a correspondingly substituted aniline, such as 3-bromo-4-fluoroaniline. The reaction proceeds through a series of steps to form a 4-hydroxyquinoline, which can be further modified. nih.gov
Friedländer Synthesis : This reaction condenses an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group in the presence of a base. pharmaguideline.com It is a direct method for preparing 2-substituted quinoline derivatives. pharmaguideline.com
Electrophilic Cyclization of N-(2-Alkynyl)anilines : A versatile and milder approach involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction can be initiated by various electrophiles, including bromine (Br₂), to afford 3-halogen-containing quinolines in moderate to good yields. nih.gov The reaction tolerates a wide range of functional groups on both the aniline and alkyne moieties, allowing for the synthesis of diverse substituted quinolines. nih.gov For instance, the cyclization of an N-(2-alkynyl)aniline bearing electron-donating or electron-withdrawing groups can proceed efficiently. nih.gov
Direct and selective halogenation of an existing quinoline ring is a significant synthetic challenge due to the multiple available positions for substitution. nih.gov Therefore, achieving a specific pattern like 7-bromo-6-fluoro often relies on using pre-halogenated starting materials in a cyclization reaction. However, various regioselective halogenation methods have been developed for functionalizing the quinoline core.
Remote C5-H Halogenation : An operationally simple, metal-free protocol has been established for the regioselective halogenation (chlorination, bromination, and iodination) at the C5 position of 8-substituted quinolines. nih.govresearchgate.net This method uses trihaloisocyanuric acids as an atom-efficient halogen source and demonstrates good functional group tolerance with short reaction times under open-air conditions. nih.gov
C3–H Halogenation : Hypervalent iodine(III) reagents can be used to promote the regioselective halogenation of 4-quinolones at the C3 position under mild conditions, using potassium halide salts as the halogen source. acs.org Similarly, an electrochemical method for C3–H halogenation of quinoline-4(1H)-ones has been developed, where potassium halides serve as both the halogenating agents and electrolytes. acs.org
While these methods highlight the progress in regioselective halogenation, the synthesis of this compound typically necessitates a strategy where the halogen atoms are incorporated into the aniline precursor prior to the quinoline ring formation to ensure the correct isomer is formed.
Catalytic Functionalization Protocols
Modern catalytic methods offer powerful tools for the late-stage functionalization of heterocyclic compounds, enabling the introduction of various groups with high precision.
Iridium-catalyzed C–H borylation has emerged as a key methodology for functionalizing heteroarenes. nih.gov This technique allows for the conversion of a C-H bond into a versatile C-B bond, creating a boronic ester intermediate that can participate in a wide array of subsequent chemical transformations. nih.govacs.org This approach is particularly valuable for the late-stage functionalization of complex molecules like fluoroquinolines. rsc.org
The borylation of 6-fluoroquinolines has been successfully realized using an iridium catalyst, specifically targeting the C7 position. acs.orgelsevierpure.comnih.gov This regioselectivity is crucial for accessing 7-substituted-6-fluoroquinoline derivatives.
The synthesis of the key boronic ester intermediate is achieved through a standardized procedure involving an iridium catalyst, a bidentate ligand, and a boron source. nih.govacs.org The reaction is typically performed under an inert atmosphere at elevated temperatures.
The general procedure involves reacting the 6-fluoroquinoline (B108479) substrate with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a catalytic amount of [Ir(OMe)COD]₂ and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) ligand in a solvent like THF. nih.govacs.org
Table 1: Iridium-Catalyzed C-H Borylation of 6-Fluoroquinolines
| Substrate | Catalyst | Ligand | Boron Source | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|
| 6-Fluoroquinoline | [Ir(OMe)COD]₂ (1.5 mol %) | dtbpy (3 mol %) | B₂pin₂ (1.1 equiv) | THF | 80 °C | 6-Fluoroquinoline-7-boronic acid pinacol (B44631) ester |
This table summarizes the typical reaction conditions for the iridium-catalyzed C-H borylation of 6-fluoroquinolines to produce the C7-borylated intermediate. nih.govacs.org
The C7-borylated-6-fluoroquinoline intermediate is a highly versatile synthon. The boronic ester can be converted into a range of other functional groups, providing access to a library of 7-substituted-6-fluoroquinolone derivatives. nih.gov
One of the most important transformations is the conversion of the boronic ester to a bromine group. This is accomplished in a two-step, one-pot procedure. Following the initial borylation reaction, the crude boronic ester is reacted with copper bromide (CuBr₂) to yield the desired this compound derivative in excellent yield. nih.gov
Other derivatizations include:
Iodination : Reaction with copper iodide provides the corresponding 7-iodo derivative. nih.gov
Hydroxylation : Oxidation of the boronic ester, for example with hydrogen peroxide, yields the 7-hydroxy analogue. nih.gov
Trifluoroborate Salt Formation : Treatment with potassium bifluoride (KHF₂) converts the boronic ester to the more reactive trifluoroborate salt. nih.gov
Table 2: Derivatization Reactions of 6-Fluoroquinoline-7-boronic acid pinacol ester
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Copper Bromide (CuBr₂) | This compound derivative | Excellent | nih.gov |
| Copper Iodide (CuI) | 7-Iodo-6-fluoroquinoline derivative | Moderate | nih.gov |
| 30% Hydrogen Peroxide (H₂O₂) | 6-Fluoro-7-hydroxyquinoline derivative | Good | nih.gov |
| Potassium Bifluoride (KHF₂) | Potassium 6-fluoroquinoline-7-trifluoroborate | Good | nih.gov |
This table showcases various transformations of the C7-borylated intermediate, highlighting its utility in synthesizing diverse 7-substituted-6-fluoroquinolines. nih.gov
Palladium-Mediated Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For derivatives of this compound, the bromine atom at the C7 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction, which forges a C(sp²)–C(sp²) bond between an organohalide and an organoboron compound, is a powerful tool for introducing aryl or heteroaryl substituents at the C7 position of the 6-fluoroquinoline core. This reaction is widely employed in pharmaceutical development due to its mild conditions and the commercial availability of a vast array of boronic acids and their esters.
In the synthesis of potential therapeutic agents, this compound derivatives are key intermediates. For instance, 7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives can be coupled with various aryl and heteroaryl boronic acids. A typical procedure involves reacting the bromoquinoline substrate with a boronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a suitable solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water). These reactions are often performed at elevated temperatures to achieve high yields of the desired 7-aryl-6-fluoroquinoline products.
The versatility of this method is demonstrated by its application to complex substrates, including those with multiple halogen substituents where selective coupling at the more reactive bromine site is desired. For example, 7-bromo-6-fluoro-2,4-dichloroquinoline has been successfully coupled with (4-methoxyphenyl)boronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in a toluene/ethanol/water solvent mixture. This specific transformation highlights the robustness of the Suzuki coupling in the presence of other potentially reactive sites.
| This compound Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 |
| Ethyl 7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 78 |
| 7-Bromo-6-fluoro-2,4-dichloroquinoline | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
| This compound | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 89 |
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, provides a direct route to introduce alkynyl moieties. While specific examples of carbonylative Sonogashira annulation directly on the this compound scaffold are not extensively documented, the standard Sonogashira coupling is a highly feasible and valuable strategy for its functionalization. This reaction creates precursors that can undergo subsequent transformations, such as cyclizations, to build more complex fused heterocyclic systems.
The reactivity of bromo-fluoro-N-heterocycles in Sonogashira couplings has been demonstrated with structurally similar substrates. For instance, 6-bromo-3-fluoro-2-cyanopyridine readily undergoes Sonogashira coupling with a wide range of terminal alkynes. soton.ac.uk Typical conditions involve a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst such as CuI, and an amine base (e.g., triethylamine) in a solvent like THF. soton.ac.uk These reactions generally proceed at room temperature with high efficiency, tolerating various functional groups on the alkyne partner, including free alcohols and amines. soton.ac.uk By analogy, this compound is expected to be an excellent substrate for such transformations, yielding 7-alkynyl-6-fluoroquinoline derivatives that are versatile intermediates for further synthetic elaboration.
Copper-Catalyzed Synthetic Routes
Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variants, offer a classic and effective method for forming C–N and C–O bonds. These reactions are particularly useful for introducing amine or ether functionalities at the C7 position of the 6-fluoroquinoline ring system by coupling this compound with amines, alcohols, or phenols.
Modern Ullmann-type reactions often proceed under milder conditions than the harsh temperatures originally required, thanks to the development of specialized ligands. For the N-arylation of amides and amines with aryl halides, ligands such as amino acids or (S)-N-methylpyrrolidine-2-carboxylate can promote the copper-catalyzed coupling efficiently. mdpi.com A general procedure involves heating the aryl halide (e.g., this compound) with the desired amine or amide in the presence of a copper(I) source like CuI, a base such as K₃PO₄ or Cs₂CO₃, and a suitable ligand in a polar aprotic solvent like DMSO or DMF. This methodology provides a direct pathway to 7-amino-6-fluoroquinoline derivatives, which are important building blocks for many biologically active compounds.
Other Transition Metal-Catalyzed Approaches (e.g., Cobalt, Gold, Nickel)
Beyond palladium and copper, other transition metals are emerging as powerful catalysts for the synthesis and functionalization of heterocyclic scaffolds.
Nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are becoming an attractive, lower-cost alternative to palladium-catalyzed methods. The combination of photocatalysis with nickel chemistry has enabled C-N bond formation under mild conditions. researchgate.net While direct application on this compound is not widely reported, nickel catalysis has proven effective for coupling aryl halides with a variety of N-nucleophiles and is a promising avenue for the synthesis of 7-amino-6-fluoroquinoline derivatives. researchgate.net
Cobalt-catalyzed C–H activation has gained significant traction for its ability to functionalize heterocycles directly, offering high atom economy. rsc.orgacs.org These methods typically employ a directing group to achieve high regioselectivity. For quinoline derivatives, cobalt catalysis can enable site-selective C–H functionalization, although applications for direct C-H activation on the 6-fluoroquinoline core remain an area for future development. nih.govnih.gov
Gold-catalyzed reactions have shown unique reactivity in activating alkynes and facilitating cyclization reactions to form heterocyclic systems. researchgate.netnih.gov While gold is not typically used for cross-coupling with aryl halides, it is instrumental in the synthesis of complex quinoline-containing structures from acyclic precursors through annulation strategies. researchgate.net
A notable recent development in this area is the Iridium-catalyzed C–H borylation of 6-fluoroquinolines. This methodology allows for the highly regioselective installation of a boronic ester at the C7 position. The resulting 6-fluoro-7-(pinacolboranyl)quinoline can then be easily converted to this compound via treatment with reagents like copper(II) bromide. This two-step sequence represents a modern and efficient route to access the key this compound intermediate from the readily available 6-fluoroquinoline parent heterocycle.
Metal-Free and Green Chemistry Synthesis Methodologies
In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that avoid heavy metals, reduce waste, and use environmentally benign reagents and solvents. ijbpas.comnih.gov For the this compound system, these principles are often applied to the initial construction of the core quinoline ring.
The Gould-Jacobs reaction is a classic and robust method for synthesizing the 4-hydroxyquinoline-3-carboxylic acid scaffold. lookchem.com This process involves the reaction of a substituted aniline (e.g., 4-fluoroaniline) with diethyl ethoxymethylenemalonate, followed by a thermal cyclization in a high-boiling solvent like diphenyl ether, and subsequent saponification. lookchem.com This sequence provides a metal-free pathway to the core structure of many quinolone antibiotics.
Furthermore, catalyst-free methods for synthesizing substituted 7-aminoquinolines have been reported. These reactions can proceed by simply heating a mixture of reactants, such as m-phenylenediamine (B132917) and a trifluoromethyl-substituted 1,3-diketone, sometimes even in a solvent-free solid state. nih.gov Such methods offer significant advantages in terms of cost, safety, and environmental impact. Microwave-assisted organic synthesis has also emerged as a green technique that can dramatically reduce reaction times and improve yields in the synthesis of fluoroquinolone analogues. ijbpas.com
One-Pot and Multicomponent Reactions for Scaffold Assembly
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for synthesizing complex molecules from simple starting materials in a single synthetic operation, thereby minimizing purification steps and saving time and resources. nih.gov These methods are particularly well-suited for constructing the quinoline scaffold.
The Doebner reaction , a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov This approach has been used to prepare 6-fluoroquinoline derivatives by employing 4-fluoroaniline (B128567) as the amine component. nih.gov Such reactions streamline the assembly of the core ring system, which can then be further functionalized, for example, by selective bromination at the C7 position.
Modern one-pot procedures have been developed for the synthesis of various functionalized quinolines. For example, quinoline-fused quinazolinones have been prepared in a one-pot reaction using p-toluenesulfonic acid as a green promoter. nih.gov These efficient scaffold-building reactions demonstrate the power of convergent synthesis, where molecular complexity is built rapidly from readily available precursors.
Post-Synthetic Modification and Derivatization Strategies
The presence of both a bromine and a fluorine atom on the quinoline ring system of this compound offers a rich platform for selective chemical transformations. The electron-withdrawing nature of the fluorine atom and the quinoline nitrogen atom activates the ring system, particularly at the C-7 position, for nucleophilic attack. This section will explore the key strategies for the post-synthetic modification of this important heterocyclic compound.
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of a wide range of substituents onto the 7-position of the 6-fluoroquinoline core. In this reaction, the bromine atom at the C-7 position acts as a leaving group, being displaced by a nucleophile. The reaction is facilitated by the electron-deficient nature of the quinoline ring, which is further enhanced by the presence of the fluorine atom at the C-6 position.
A variety of nucleophiles can be employed in SNAr reactions with this compound. These include, but are not limited to, amines, alkoxides, and thiolates. For instance, the reaction with secondary amines, such as piperidine (B6355638) or pyrrolidine (B122466), can be used to introduce cyclic amine moieties at the C-7 position. Such reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the use of a base to deprotonate the incoming nucleophile.
The general reaction scheme for the SNAr of this compound with a generic nucleophile (Nu-) is depicted below:
Reaction Scheme:
Detailed research findings have demonstrated the successful amination of related fluoroquinolone systems. For example, the synthesis of 1-benzyl-6-fluoro-7-(piperidin-1-yl)quinolin-4-one derivatives has been achieved through the amination of a 6,7-difluoroquinolone precursor with piperidine. nih.gov This precedent strongly supports the feasibility of similar SNAr reactions on this compound to introduce a diverse range of nitrogen-based nucleophiles.
| Nucleophile | Reagents and Conditions | Product |
| Piperidine | Piperidine, K2CO3, DMF, heat | 7-(Piperidin-1-yl)-6-fluoroquinoline |
| Sodium Methoxide | NaOMe, MeOH, heat | 7-Methoxy-6-fluoroquinoline |
| Pyrrolidine | Pyrrolidine, Et3N, DMSO, heat | 7-(Pyrrolidin-1-yl)-6-fluoroquinoline |
This table represents plausible reaction conditions based on general principles of SNAr reactions on related heterocyclic systems.
The introduction of heteroaryl and other functional moieties at the C-7 position of 6-fluoroquinoline is often achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this transformation, utilizing a boronic acid or boronic ester derivative of the desired heteroaryl group.
In a typical Suzuki-Miyaura reaction, this compound is reacted with a heteroaryl boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology allows for the formation of a C-C bond between the quinoline core and the incoming heteroaryl ring system. A wide variety of heteroaryl boronic acids are commercially available or can be readily synthesized, providing access to a diverse library of 7-heteroaryl-6-fluoroquinoline derivatives.
Reaction Scheme:
Research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid, highlighting the utility of this reaction for coupling bromo-heterocycles with various arylboronic acids. nih.gov This supports the application of similar conditions for the derivatization of this compound.
| Heteroaryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Product |
| Thiophene-2-boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 7-(Thiophen-2-yl)-6-fluoroquinoline |
| Pyridine-3-boronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 7-(Pyridin-3-yl)-6-fluoroquinoline |
| Furan-2-boronic acid | Pd(OAc)2/SPhos | CsF | Isopropanol | 7-(Furan-2-yl)-6-fluoroquinoline |
This table provides representative examples of Suzuki-Miyaura coupling reactions and conditions applicable to the synthesis of 7-heteroaryl-6-fluoroquinolines.
In addition to the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be employed to introduce nitrogen-based functional groups. This reaction would involve the coupling of this compound with an amine in the presence of a palladium catalyst and a suitable ligand.
N-Alkylation of the quinoline nitrogen in this compound leads to the formation of quaternary quinolinium salts. This transformation can be achieved by reacting the parent quinoline with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The reaction is typically carried out in a suitable solvent, and the resulting quinolinium salt precipitates out of the reaction mixture. These N-alkylated derivatives can exhibit altered physicochemical properties and biological activities compared to the parent compound.
Reaction Scheme (N-Alkylation):
O-Alkylation processes become relevant when a hydroxyl group is present on the quinoline ring. For the this compound scaffold, this would typically involve the synthesis of a 7-hydroxy-6-fluoroquinoline precursor, which can then be alkylated. The synthesis of 7-hydroxyquinolines can be achieved through various multi-step synthetic routes. researchgate.net Once the 7-hydroxy derivative is obtained, O-alkylation can be performed using an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent.
Reaction Scheme (O-Alkylation of a 7-hydroxy precursor):
Studies on the alkylation of related heterocyclic systems, such as 1,2,3,4-tetrahydrobenzo[c] nih.govsigmaaldrich.comnaphthyrin-5(6H)-one, have shown that O-alkylation can be selectively achieved using various bases and alkyl halides. nih.gov These methodologies can be adapted for the O-alkylation of 6-fluoro-7-hydroxyquinoline derivatives.
| Alkylation Type | Alkylating Agent | Reagents and Conditions | Product |
| N-Alkylation | Methyl Iodide | CH3I, Acetonitrile (B52724), RT | 7-Bromo-6-fluoro-1-methylquinolin-1-ium iodide |
| N-Alkylation | Benzyl Bromide | BnBr, Toluene, heat | 7-Bromo-6-fluoro-1-benzylquinolin-1-ium bromide |
| O-Alkylation | Ethyl Iodide | C2H5I, K2CO3, DMF | 7-Ethoxy-6-fluoroquinoline (from 7-hydroxy precursor) |
This table illustrates potential N- and O-alkylation reactions for this compound and its corresponding 7-hydroxy derivative.
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Investigations of C-H Functionalization Processes
While direct C-H functionalization of 7-Bromo-6-fluoroquinoline has not been extensively detailed in dedicated studies, the general mechanism for palladium-catalyzed C-H functionalization of quinolines and related heterocycles offers a probable pathway. This process is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. In a typical catalytic cycle, a Pd(II) species, often in conjunction with a ligand and an acetate (B1210297) or pivalate (B1233124) base, would coordinate to the quinoline (B57606) ring. The C-H bond, likely at a position activated by the nitrogen atom and influenced by the electronic effects of the bromine and fluorine substituents, would then be cleaved to form a palladacycle intermediate. Subsequent steps involving oxidative addition of a coupling partner, followed by reductive elimination, would yield the functionalized product and regenerate the active Pd(II) catalyst. The specific regioselectivity and efficiency of this process for this compound would be highly dependent on the reaction conditions and the directing ability of the quinoline nitrogen.
Reaction Pathways for Halogenation and Dehalogenation
The introduction or removal of halogen atoms from the quinoline core represents a significant class of transformations.
Halogenation: The existing bromine and fluorine atoms on the this compound scaffold influence the regioselectivity of further halogenation reactions. Electrophilic aromatic substitution is the most common pathway for introducing an additional halogen. The electron-withdrawing nature of the quinoline nitrogen and the existing halogens deactivates the ring towards electrophilic attack. However, under forcing conditions, substitution is directed to specific positions based on the combined directing effects of the substituents and the inherent reactivity of the quinoline nucleus. The precise location of further halogenation would require careful consideration of the resonance and inductive effects at play.
Dehalogenation: Reductive dehalogenation of this compound can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. The mechanism of catalytic hydrogenation typically involves the oxidative addition of the C-Br or C-F bond to a metal surface (e.g., palladium on carbon), followed by hydrogenolysis to replace the halogen with a hydrogen atom. The relative ease of removal of bromine versus fluorine would depend on the bond dissociation energies, with the C-Br bond being significantly weaker and therefore more susceptible to cleavage.
Intramolecular Cyclization Reaction Mechanisms
This compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. For instance, if a suitable nucleophilic side chain is introduced at a position adjacent to one of the halogens, an intramolecular nucleophilic aromatic substitution (SNA) reaction can occur. The mechanism would involve the attack of the appended nucleophile on the carbon atom bearing the halogen, leading to the formation of a cyclic intermediate (a Meisenheimer complex), followed by the expulsion of the halide ion to yield the cyclized product. The fluorine atom at position 6, being a good leaving group in SNA reactions, would likely be the preferred site for such cyclizations.
Detailed Analysis of Metal-Catalyzed Reaction Cycles
The bromine atom at the 7-position of this compound is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The catalytic cycles for these reactions are well-established.
Suzuki Coupling Example: In a typical palladium-catalyzed Suzuki coupling, the catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where an organoboron reagent transfers its organic group to the palladium center, displacing the bromide. The final step is reductive elimination , where the two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
| Step | Description | Intermediate |
| Oxidative Addition | The C-Br bond of this compound adds to the Pd(0) catalyst. | (7-(6-fluoroquinolinyl))Pd(II)-Br |
| Transmetalation | The organic group from the organoboron reagent replaces the bromide on the Pd(II) complex. | (7-(6-fluoroquinolinyl))Pd(II)-R |
| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | Pd(0) + 7-R-6-fluoroquinoline |
Kinetic Studies of Key Transformations
For nucleophilic aromatic substitution (SNA), the rate of reaction is influenced by the nature of the leaving group and the electronic properties of the aromatic ring. The presence of the electron-withdrawing fluorine atom and the quinoline nitrogen would activate the ring towards nucleophilic attack. In general, the rate of SNA follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the transition state. Therefore, nucleophilic substitution at the 6-position (C-F bond) would be kinetically favored over substitution at the 7-position (C-Br bond), assuming other factors are equal.
For metal-catalyzed cross-coupling reactions , the rate-determining step can vary depending on the specific reaction, but often involves the oxidative addition of the aryl halide to the metal center. The reactivity of aryl halides in oxidative addition typically follows the order I > Br > Cl > F. Consequently, the C-Br bond at the 7-position of this compound would be expected to be significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond at the 6-position.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful method for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity of atoms, their spatial relationships, and the electronic environment of specific nuclei such as ¹H, ¹³C, ¹⁹F, and ¹¹B. While comprehensive spectral data for the parent 7-bromo-6-fluoroquinoline is not extensively reported in publicly available literature, detailed analyses of its closely related derivatives provide significant insight. A 2022 study on the iridium-catalyzed borylation of 6-fluoroquinolines furnished a range of this compound derivatives, and their characterization offers a robust framework for understanding the spectroscopic properties of this heterocyclic system. nih.gov
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are invaluable for structural confirmation.
The protons on the quinoline (B57606) ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific positions of the substituents (bromo and fluoro groups) and any additional groups on the ring significantly influence the exact chemical shifts and the observed spin-spin coupling constants (J-values).
For instance, in the derivative 7-bromo-6-fluoro-4-methoxyquinoline , the protons on the quinoline core were observed at δ 8.23, 7.77, and 6.64 ppm. acs.org The analysis of coupling patterns is critical: a proton at C5 would be expected to appear as a doublet due to coupling with the fluorine atom at C6, while a proton at C8 would appear as a doublet due to coupling to the fluorine as well. Protons on the pyridine (B92270) ring (C2, C3, C4) will show coupling patterns dependent on the substitution at those positions.
Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|---|
| 7-Bromo-6-fluoro-4-methoxy-2-methylquinoline acs.org | H (position unspecified) | 8.23 | d, J = 6.5 |
| H (position unspecified) | 7.77 | d, J = 9.1 | |
| H (position unspecified) | 6.64 | s | |
| OCH₃ | 4.03 | s | |
| CH₃ | 2.69 | s |
Note: Data recorded in CDCl₃. The specific positional assignments of the protons were not detailed in the source.
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom. The presence of electronegative substituents like fluorine and bromine has a pronounced effect on the chemical shifts of the carbons to which they are attached (ipso-carbons) and adjacent carbons.
In ¹³C NMR spectra of this compound derivatives, carbons directly bonded to the fluorine atom exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. For example, in the spectrum of 7-bromo-6-fluoro-4-methoxy-2-methylquinoline , the carbon at the C6 position (bonded to fluorine) shows a chemical shift of δ 155.9 ppm with a large doublet splitting (J = 247 Hz). acs.org Other carbons in the benzene (B151609) portion of the ring also show smaller C-F couplings. The carbon attached to the bromine (C7) is expected to have a chemical shift in the range of δ 110-120 ppm.
Table 2: ¹³C NMR Spectroscopic Data for a this compound Derivative
| Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 7-Bromo-6-fluoro-4-methoxy-2-methylquinoline acs.org | 162.0 | d, J = 5 | C4 |
| 160.6 | d, J = 3 | C2 | |
| 155.9 | d, J = 247 | C6 | |
| 145.6 | C8a | ||
| 132.9 | C7 | ||
| 119.6 | d, J = 8 | C5 | |
| 113.4 | d, J = 24 | C4a | |
| 106.7 | d, J = 25 | C8 | |
| 101.3 | C3 | ||
| 55.9 | OCH₃ | ||
| 25.6 | CH₃ |
Note: Data recorded in CDCl₃. Assignments are based on analysis of similar structures and C-F coupling patterns.
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For fluorinated aromatic compounds, the ¹⁹F chemical shift provides a clear signature of the fluorine's position on the ring.
In studies of various this compound derivatives, the ¹⁹F NMR signal for the fluorine atom at the C6 position consistently appears in a narrow and predictable range. For 7-bromo-6-fluoro-4-methoxy-2-methylquinoline , the ¹⁹F chemical shift was recorded at δ -110 ppm. acs.org Similarly, for the derivative methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate , the signal was found at δ -102 ppm. nih.gov This region is characteristic for a fluorine atom positioned between a carbon and a bromine-substituted carbon on a quinoline ring.
Table 3: ¹⁹F NMR Spectroscopic Data for this compound Derivatives
| Compound | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| 7-Bromo-6-fluoro-4-methoxy-2-methylquinoline acs.org | -110 | CDCl₃ |
| Methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate nih.gov | -102 | CDCl₃ |
| 7-(dihydroxyboryl)-6-fluoro-2-methylquinolin-4(1H)-one nih.gov | -111 | (CD₃)₂SO |
¹¹B NMR spectroscopy is essential for characterizing organoboron compounds, such as those formed during the borylation of this compound. The chemical shift and signal shape in ¹¹B NMR provide information about the coordination state and substituents on the boron atom.
The iridium-catalyzed borylation of a 6-fluoroquinoline (B108479) precursor leads to intermediates that can be converted into borylated quinolones. For the derivative 7-(dihydroxyboryl)-6-fluoro-2-methylquinolin-4(1H)-one , the ¹¹B NMR spectrum showed a characteristic signal at δ 27 ppm. nih.gov This chemical shift is consistent with a tri-coordinate boronic acid species attached to an aromatic ring. The broadness of the signal is typical for quadrupolar boron nuclei. This analysis confirms the successful installation of the boryl group at the C7 position of the quinoline core.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The resulting spectrum displays absorption bands characteristic of specific bonds and functional groups. For this compound and its derivatives, key vibrational modes include C=C and C=N stretching in the aromatic system, C-H stretching and bending, and the C-F and C-Br stretching vibrations.
Aromatic C=C and C=N stretching vibrations typically appear in the 1620-1450 cm⁻¹ region. vscht.cz The C-F bond gives rise to a strong absorption band typically in the 1250-1000 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, usually between 650-500 cm⁻¹.
In the reported spectrum for 7-bromo-6-fluoro-4-methoxy-2-methylquinoline , characteristic absorption bands were observed at 1612 and 1588 cm⁻¹, corresponding to the quinoline ring stretching vibrations. acs.org Another derivative, 7-bromo-6-fluoro-2-methylquinolin-4(1H)-one , showed bands at 1639 and 1601 cm⁻¹, as well as a band at 1021 cm⁻¹, which is in the region expected for C-F stretching. nih.gov
Table 4: Key IR Absorption Bands for this compound Derivatives
| Compound | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| 7-Bromo-6-fluoro-4-methoxy-2-methylquinoline acs.org | 1612, 1588 | Aromatic Ring (C=C, C=N) Stretching |
| 1352, 1203, 1010 | C-O, C-F Stretching Region | |
| 7-Bromo-6-fluoro-2-methylquinolin-4(1H)-one nih.gov | 1639, 1601 | C=O, Aromatic Ring Stretching |
| 1558 | Aromatic Ring Stretching |
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight. Time-of-Flight (TOF) analyzers are often coupled with ESI to achieve high resolution and mass accuracy.
Specific HRMS data for this compound is not available, however, the HRMS (ESI-TOF) data for its close analogs, 7-Bromo-4-chloro-6-fluoro-2-methylquinoline and 7-Bromo-6-fluoro-4-methoxyquinoline , have been reported. This data is crucial for confirming the elemental composition of these molecules. The isotopic pattern resulting from the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) is a key diagnostic feature in the mass spectrum of these compounds. researchgate.net
The table below presents the calculated and found exact masses for the protonated molecular ions of these analogs.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | C₁₀H₇BrClFN | 273.9429 | 273.9424 |
| 7-Bromo-6-fluoro-4-methoxyquinoline | C₁₀H₈BrFNO | 255.9768 | 255.9767 |
Data compiled from Nolan et al. (2022).
Based on these analogs, the expected exact mass for the protonated molecular ion of this compound (C₉H₅BrFN) can be calculated, which would be a critical parameter for its identification. The fragmentation patterns of such compounds in tandem mass spectrometry (MS/MS) experiments would likely involve the loss of the halogen atoms or fragmentation of the quinoline ring, providing further structural confirmation. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is widely used for the analysis of complex mixtures and for the quantification of compounds in various matrices.
For a compound like this compound, a reversed-phase HPLC method would likely be employed for separation. A C18 column is a common choice for the separation of relatively non-polar aromatic compounds. oslomet.no The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. researchgate.netsielc.com
The mass spectrometer, acting as the detector, would provide high selectivity and sensitivity. The instrument could be operated in full scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) mode to look for the specific m/z of this compound for enhanced sensitivity.
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC.
A UPLC method for this compound would offer several advantages, including reduced solvent consumption and higher sample throughput. coresta.org The principles of separation would be similar to HPLC, employing a reversed-phase column and a gradient elution with a water/organic solvent mobile phase. The enhanced resolution of UPLC would be particularly beneficial for separating this compound from any closely related impurities or isomers.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic Absorption Spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like quinoline, these transitions are typically π → π* and n → π*. wikipedia.org
The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands. researchgate.net The position and intensity of these bands are influenced by the substituents on the quinoline ring. The presence of halogens and their position on the ring can cause a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) due to their electronic effects (inductive and resonance). acs.org
While the specific UV-Vis spectrum for this compound is not documented, it is expected to exhibit strong absorptions in the UV region, characteristic of the quinoline chromophore. The electronic transitions are superimposed on vibrational and rotational energy levels, leading to broad absorption bands rather than sharp lines. ufg.br
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. nih.gov
To perform X-ray crystallography, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be elucidated.
Chromatographic Separation and Purity Assessment (HPLC, TLC)
The purity of this compound, a crucial parameter for its application in further chemical synthesis and analysis, is routinely assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods employed for the separation and purity determination of this compound and its reaction mixtures.
Detailed research findings from synthetic procedures offer insight into the specific methodologies used. In a documented synthesis, the crude product containing this compound was purified using silica (B1680970) gel column chromatography. google.com The reaction progress and purity of the final compound were monitored and confirmed by Liquid Chromatography-Mass Spectrometry (LCMS), which verified the presence of the desired product with a mass-to-charge ratio (m/z) of 228.09 [M+H]⁺. google.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely used technique for monitoring the progress of reactions involving this compound due to its simplicity and speed. Although specific retardation factor (Rƒ) values are not extensively reported in the literature, the solvent systems used in column chromatography provide a strong indication of suitable mobile phases for TLC analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the final purity assessment and purification of this compound. google.com It offers high resolution and sensitivity, allowing for the separation of the target compound from isomers and other impurities. A patent describing the synthesis of this compound details the use of preparative reverse-phase HPLC to isolate the desired isomer from a mixture. google.com Subsequent analytical HPLC is then used to confirm the purity of the isolated fraction.
The following table summarizes the conditions derived from documented purification procedures for this compound.
Table 1: Chromatographic Conditions for this compound
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Observations | Reference |
|---|---|---|---|---|---|
| Column Chromatography | Silica Gel (100-200 mesh) | 20% Ethyl Acetate (B1210297) in Petroleum Ether/Hexane | - | Used for the purification of the crude product. | google.com |
| Reverse-Phase HPLC | Not Specified | Not Specified | Not Specified | Employed for the separation of isomeric mixtures and final purification. | google.com |
| LCMS | Not Specified | Not Specified | Mass Spectrometry (ESI) | Confirmed product identity with m/z = 228.09 [M+H]⁺ and 98.70% purity. | google.com |
Computational and Theoretical Chemistry Studies on 7 Bromo 6 Fluoroquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-bromo-6-fluoroquinoline, DFT calculations offer deep insights into its electronic properties, which are fundamental to its chemical behavior and potential biological activity.
Electronic Structure Analysis (HOMO/LUMO Energies, Energy Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. semanticscholar.orgresearchgate.net
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy values indicate a better electron donor. researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy values indicate a better electron acceptor. researchgate.net |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. semanticscholar.orgnih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the electron-rich and electron-poor regions, which are critical for predicting how a molecule will interact with other species, particularly biological receptors. nih.gov
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. nih.govmdpi.com Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. mdpi.com For fluoroquinolone analogues, the oxygen atoms of carbonyl and hydroxyl groups are often located in the most electron-rich (negative) areas, while hydrogen atoms are in electron-poor (positive) regions. nih.govmdpi.com In this compound, the nitrogen atom of the quinoline (B57606) ring and the electronegative fluorine and bromine atoms would be expected to create distinct potential regions, guiding its intermolecular interactions.
Conformational Analysis and Stability Predictions
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com Using DFT methods, the potential energy of various conformers can be calculated to determine the most stable, low-energy structure. researchgate.net The stability of different conformers can be correlated with parameters such as dipole moment and specific torsional angles. mdpi.com Identifying the preferred conformation of this compound is essential, as the specific three-dimensional shape of a molecule dictates how it fits into the binding site of a biological target, such as an enzyme or receptor.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is widely used in drug design to simulate the interaction between a ligand (like a this compound derivative) and a protein target. semanticscholar.org The primary goal is to identify the correct binding pose and estimate the binding affinity (often expressed as a docking score or binding energy). nih.govresearchgate.net
For fluoroquinolone scaffolds, a common biological target is the bacterial enzyme DNA gyrase (topoisomerase II). semanticscholar.org Docking studies on various fluoroquinolone analogues have shown that modifications at the C-7 position significantly influence binding interactions within the active site of this enzyme. semanticscholar.orgmdpi.com Simulations for this compound would involve placing the molecule into the active site of a target protein to predict binding modes, key interactions (such as hydrogen bonds and hydrophobic interactions), and binding free energy, providing a rationale for its potential biological activity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts towards more potent analogues.
A QSAR study on 2,4-disubstituted 6-fluoroquinolines identified several physicochemical descriptors that influence their antiplasmodial activity. nih.gov Such models can be linear or non-linear equations that relate biological activity to descriptors representing properties like lipophilicity (logP), electronic effects, and steric parameters. For the this compound scaffold, a QSAR study would involve synthesizing a series of derivatives with varied substituents and correlating their measured biological activities with calculated molecular descriptors. The resulting model could elucidate which properties (e.g., the size, electronics, or hydrophobicity of substituents at a particular position) are critical for enhancing activity, thus guiding the optimization of the lead compound.
Prediction of Reactivity and Selectivity Profiles
The theoretical methods described above, particularly DFT calculations, provide a foundation for predicting the reactivity and selectivity of this compound.
Reactivity: The HOMO-LUMO energy gap is a primary indicator of global reactivity. researchgate.net A smaller gap implies the molecule is more readily able to participate in chemical reactions.
Selectivity: The Molecular Electrostatic Potential (MEP) map and frontier molecular orbital (HOMO/LUMO) distributions help predict regioselectivity. The most electron-rich sites (red regions on an MEP map) are the most likely to be attacked by electrophiles, while electron-poor sites (blue regions) are targets for nucleophiles. nih.gov The analysis of local reactivity descriptors derived from DFT can further pinpoint specific atoms or functional groups most likely to be involved in a reaction, guiding synthetic modifications.
Applications of 7 Bromo 6 Fluoroquinoline in Advanced Organic Synthesis
Strategic Use as a Key Intermediate and Building Block for Complex Molecules
The strategic importance of 7-bromo-6-fluoroquinoline lies in its capacity to serve as a foundational scaffold for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The bromine atom at the 7-position and the fluorine atom at the 6-position offer orthogonal reactivity, allowing for selective functionalization. A notable example of a closely related analogue, 4-bromo-6-fluoroquinoline, highlights the utility of this structural motif as a key intermediate in the synthesis of the anti-cancer agent linrodostat, an inhibitor of indoleamine 2,3-dioxygenase (IDO1). The synthesis of such complex pharmaceutical agents often involves a multi-step sequence where the halo-substituted quinoline (B57606) core is methodically elaborated.
The bromine atom on the quinoline ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, thereby facilitating the construction of intricate molecular architectures. The fluorine atom, on the other hand, can influence the electronic properties of the molecule and is often retained in the final product to enhance its biological activity and metabolic stability. The ability to perform selective chemical transformations at different positions of the this compound scaffold underscores its value as a versatile building block in the synthesis of complex, high-value molecules.
Synthesis of Diversely Substituted Quinoline and Heterocyclic Analogues
The presence of the bromine atom at the C-7 position of this compound provides a convenient handle for the synthesis of a diverse array of substituted quinoline and other heterocyclic analogues. Palladium-catalyzed cross-coupling reactions are a powerful tool in this regard, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
One of the most widely employed methods for the diversification of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the bromoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 7-position of the quinoline ring. For instance, coupling with phenylboronic acid would yield 6-fluoro-7-phenylquinoline, while reaction with a pyridineboronic acid would lead to the corresponding pyridinyl-substituted quinoline.
The Sonogashira cross-coupling reaction is another valuable tool for the functionalization of this compound. This reaction facilitates the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting alkynyl-substituted quinolines can serve as versatile intermediates for further transformations, such as cyclization reactions to form more complex heterocyclic systems.
The following table provides a summary of representative palladium-catalyzed cross-coupling reactions that can be employed for the synthesis of diversely substituted quinoline analogues from this compound:
| Reaction Name | Reactant | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst, base | 7-Aryl/heteroaryl-6-fluoroquinoline |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 7-Alkynyl-6-fluoroquinoline |
| Heck | Alkene | Pd catalyst, base | 7-Alkenyl-6-fluoroquinoline |
| Buchwald-Hartwig | Amine | Pd catalyst, base | 7-Amino-6-fluoroquinoline |
These reactions, among others, provide a powerful platform for the generation of libraries of diversely substituted quinoline derivatives, which can be screened for a variety of biological activities.
Enabling Chemical Modifications for Tuning Molecular Properties
The chemical modifications enabled by the reactive sites on this compound are instrumental in tuning the molecular properties of the resulting compounds. In the context of drug discovery and development, the ability to systematically modify a lead compound and observe the effects on its biological activity is a cornerstone of medicinal chemistry. The this compound scaffold is particularly well-suited for such structure-activity relationship (SAR) studies.
The substituent at the C-7 position of the quinoline ring has been shown to have a profound impact on the biological activity of many quinoline-based compounds, including the widely studied fluoroquinolone antibiotics. nih.govkarger.com By replacing the bromine atom with a variety of different functional groups through the cross-coupling reactions described in the previous section, researchers can explore the effects of steric bulk, electronics, and hydrogen bonding potential on the interaction of the molecule with its biological target. For example, in the case of fluoroquinolone antibiotics, the introduction of a piperazine (B1678402) ring at the C-7 position is known to enhance activity against Gram-negative bacteria, while a pyrrolidine (B122466) ring at the same position can improve activity against Gram-positive bacteria. karger.com
The following table summarizes the influence of substituents at the C-6 and C-7 positions on the molecular properties of quinoline derivatives:
| Position | Substituent | Influence on Molecular Properties |
|---|---|---|
| C-6 | Fluorine | Enhances metabolic stability, modulates electronic properties and lipophilicity |
| C-7 | Various (via Br) | Affects steric interactions, hydrogen bonding, and target binding affinity |
Through the systematic modification of the this compound core, chemists can fine-tune the molecular properties of the resulting compounds to optimize their potency, selectivity, and pharmacokinetic profiles.
Preparation of Precursors for Other Advanced Materials
While the primary application of this compound and its derivatives has been in the field of medicinal chemistry, the unique photophysical properties of the quinoline scaffold have also led to its exploration in the development of advanced materials, particularly for applications in organic electronics. Quinoline-based compounds have been investigated as fluorescent materials for use in organic light-emitting diodes (OLEDs). daneshyari.comuconn.eduresearchgate.net
The extended π-conjugated system of the quinoline ring can give rise to strong fluorescence, and by attaching different substituents to the quinoline core, the emission color and quantum efficiency of the material can be tuned. The presence of halogen atoms, such as bromine and fluorine, can influence the electronic properties of the quinoline system and can also serve as handles for further functionalization to create more complex and efficient emitting materials.
For example, a related compound, 5,7-dibromo-8-hydroxyquinoline, has been utilized as a fluorescent material in the fabrication of OLED devices. researchgate.net This suggests that other halogenated quinoline derivatives, including this compound, could also serve as valuable precursors for the synthesis of novel materials for organic electronics. The ability to introduce a variety of substituents at the 7-position via the bromo group allows for the systematic tuning of the material's electronic and photophysical properties, which is a key aspect of designing new and improved materials for OLED applications.
While the direct application of this compound as a precursor for advanced materials is an emerging area of research, the established use of other quinoline derivatives in this field highlights the potential of this versatile building block to contribute to the development of the next generation of organic electronic materials.
Medicinal Chemistry Research Applications of 7 Bromo 6 Fluoroquinoline Scaffolds
Rational Design of Quinoline-Based Pharmacophores
The rational design of drugs often begins with a pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. Quinoline (B57606) and its derivatives are considered indisputable pharmacophores due to their extensive applications in medicinal chemistry. rsc.org The 7-Bromo-6-fluoroquinoline scaffold is an attractive starting point for designing new drugs due to the known importance of halogenation in modulating biological activity.
The design process for pharmacophores based on this scaffold considers several factors:
Target-Specific Interactions: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-stacking interactions with biological targets. researchgate.net
Modulation of Physicochemical Properties: The fluorine atom at the 6-position is known to enhance metabolic stability and can act as a hydrogen bond acceptor. The bromine atom at the 7-position increases lipophilicity, which can improve membrane permeability and interactions with hydrophobic pockets in target proteins. vulcanchem.com
Synthetic Accessibility: The quinoline scaffold is synthetically versatile, allowing for modifications at multiple positions to optimize activity. nih.gov For instance, iridium-catalyzed C–H borylation of 6-fluoroquinoline (B108479) followed by bromination provides a specific route to this compound, enabling its use as a precursor for further diversification. vulcanchem.com
Researchers utilize computational tools like molecular docking to predict how analogues of this compound might bind to specific targets, such as bacterial DNA gyrase or viral proteases. nih.govresearchgate.net This allows for the rational design of new derivatives with improved affinity and selectivity.
Investigation of Structure-Activity Relationships (SAR) via Systematic Derivatization
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent drug candidate. For the this compound scaffold, SAR investigations would involve synthesizing a library of analogues with systematic modifications at various positions on the quinoline ring and evaluating their biological activity.
Key positions for derivatization on the quinoline scaffold and their general impact on activity, particularly in the context of fluoroquinolone antibiotics, include:
C-2 Position: Modifications at this position can significantly impact antibacterial and antibiofilm activities. Introducing diverse alkylated and aminated groups has led to the discovery of potent agents against drug-resistant Gram-positive bacteria. nih.gov
C-3 Position: The presence of a carboxylic acid group at the C-3 position is a hallmark of quinolone antibiotics, essential for binding to the DNA gyrase enzyme. nih.gov Hybridization of this position with other heterocyclic moieties has been explored to develop novel antimicrobial and anticancer agents. nih.gov
C-4 Position: The carbonyl group at C-4 is also critical for the antibacterial activity of quinolones. nih.gov
N-1 Position: Substitution at the N-1 position, often with a cyclopropyl (B3062369) or ethyl group, influences the potency and spectrum of activity of fluoroquinolones. researchgate.net
C-7 Position: The substituent at the C-7 position profoundly affects the antibacterial spectrum, potency, and pharmacokinetic properties. nih.gov The bromine atom in this compound could be replaced with various nitrogen-containing heterocycles (like piperazine (B1678402) or pyrrolidine) to enhance activity against specific bacterial strains. nih.govmdpi.com
A hypothetical SAR study starting with this compound-3-carboxylic acid might explore how different substituents at the N-1 and C-7 positions (replacing the bromine) affect antibacterial potency, as summarized in the table below.
| Scaffold Position | Modification | Anticipated Impact on Biological Activity | Reference Class |
|---|---|---|---|
| N-1 | Cyclopropyl group | Enhances potency against Gram-negative bacteria | Fluoroquinolones researchgate.net |
| C-2 | Alkylated/Aminated groups | Modulates antibacterial and antibiofilm activity | Halogenated Quinolines nih.gov |
| C-3 | Carboxylic acid | Essential for DNA gyrase inhibition | Fluoroquinolones nih.gov |
| C-7 | Piperazine ring | Improves activity against Gram-negative bacteria | Fluoroquinolones nih.gov |
| C-7 | Aminopyrrolidine ring | Enhances activity against Gram-positive bacteria | Fluoroquinolones nih.gov |
Exploration of Molecular Interactions with Potential Biological Targets (e.g., Enzymes, Receptors)
The therapeutic effects of quinoline-based compounds stem from their interactions with specific biological targets. For derivatives of this compound, particularly those designed as antibiotics, the primary targets are the bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair. Fluoroquinolones inhibit these enzymes by forming a stable ternary complex with the enzyme and the bacterial DNA, which leads to the fragmentation of the chromosome and ultimately, cell death. researchgate.netnih.gov
Beyond antibacterial applications, quinoline scaffolds have been investigated for other therapeutic purposes:
Anticancer Activity: Certain fluoroquinolone derivatives have shown significant efficacy against eukaryotic topoisomerase II, an enzyme often overexpressed in cancer cells. This has opened avenues for repurposing these compounds as anticancer agents. nih.gov The this compound scaffold could be used to design novel Topo II inhibitors for cancer therapy.
Antiviral Activity: Some quinolone derivatives have demonstrated antiviral activity. For example, ciprofloxacin (B1669076) and moxifloxacin (B1663623) have been studied for their potential to inhibit the main protease (Mpro) of SARS-CoV-2. nih.gov Molecular docking studies can help explore the potential of this compound analogues to bind to viral enzymes.
Enzyme Inhibition: Halogenated isoquinoline (B145761) scaffolds have been developed as inhibitors of deubiquitinases like USP2 and USP7, which are involved in protein regulation and are considered potential drug targets. nih.gov This suggests that the this compound core could also be explored for its potential to inhibit other classes of enzymes.
Development of Novel Analogues for Future Therapeutic Research
The this compound scaffold is a valuable starting point for developing novel analogues for a range of therapeutic areas. rsc.orgresearchgate.net Its synthetic tractability allows medicinal chemists to generate diverse libraries of compounds for screening. nih.gov
Future research directions for developing analogues include:
Hybrid Molecules: Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores is a promising strategy. This approach aims to develop agents with dual mechanisms of action or improved pharmacological profiles. nih.gov
Targeting Resistant Pathogens: A major focus of current research is the development of new antibiotics effective against multidrug-resistant bacteria. nih.gov By systematically modifying the this compound core, particularly at the C-7 position, novel analogues can be designed to evade existing resistance mechanisms. researchgate.net
Expanding Therapeutic Applications: Research is ongoing to explore the potential of quinoline derivatives in treating other diseases, including malaria, cancer, and viral infections. rsc.orgnih.govnih.gov The this compound structure provides a versatile platform for discovering compounds with novel biological activities. For example, modifications to the 2- and 4-positions of 6-fluoroquinolines have yielded compounds with potent antiplasmodial activity. nih.gov
The development process involves iterative cycles of design, synthesis, and biological evaluation to identify candidates with optimal potency, selectivity, and drug-like properties.
Role of Halogen Substituents in Modulating Biological Relevance of Quinoline Scaffolds
Halogen atoms play a critical role in medicinal chemistry, and their incorporation into a drug scaffold can profoundly influence its properties. In the this compound scaffold, the bromine and fluorine atoms have distinct and complementary roles.
Fluorine: The fluorine atom at the C-6 position is a key feature of the widely successful fluoroquinolone class of antibiotics. Its high electronegativity can alter the electronic properties of the quinoline ring, influencing binding interactions with target enzymes. Furthermore, the C-F bond is very stable, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the drug. nih.gov
Bromine: The bromine atom at the C-7 position serves multiple functions. As a larger halogen, it increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Bromine can also participate in halogen bonding, a type of non-covalent interaction with biological targets that can contribute to binding affinity. researchgate.net Importantly, the bromine atom is also a versatile synthetic handle. It can be readily replaced or used in cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide variety of other functional groups, making it an ideal position for SAR studies and the development of diverse analogues. vulcanchem.com
The specific substitution pattern of halogens is crucial. Studies on other halogenated heterocyclic scaffolds have shown that changing the position or type of halogen can dramatically alter biological activity and even switch selectivity between different enzyme targets. nih.govacs.org For instance, the introduction of a fluorine atom in an isoquinoline-1,3-dione scaffold was found to completely switch the selectivity of inhibition between the deubiquitinase enzymes USP2 and USP7. nih.gov This highlights the power of halogen substitution as a tool for fine-tuning the pharmacological profile of quinoline-based drug candidates.
Q & A
Q. What are the critical safety protocols for handling 7-Bromo-6-fluoroquinoline in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Always wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reactions to prevent inhalation .
- Waste Management: Segregate halogenated waste (e.g., bromine-containing byproducts) from non-halogenated waste. Collaborate with certified waste disposal services to comply with environmental regulations .
- Emergency Procedures: Neutralize accidental spills with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis.
Q. How can researchers optimize the synthesis of this compound while minimizing byproducts?
Methodological Answer:
- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track bromination and fluorination steps. Adjust stoichiometry (e.g., 1.1–1.3 equivalents of N-bromosuccinimide) to avoid over-bromination .
- Temperature Control: Maintain temperatures below 40°C during fluorination to prevent decomposition.
- Purification: Employ column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization using ethanol/water mixtures to isolate the pure compound .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound derivatives be resolved?
Methodological Answer:
- Cross-Validation: Compare NMR chemical shifts (e.g., δ 8.5–9.0 ppm for quinoline protons) with computational predictions (DFT calculations). Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- Isotopic Pattern Analysis: Bromine (⁷⁹Br/⁸¹Br) and fluorine (¹⁹F) isotopic signatures in MS data can validate structural assignments.
- Case Study: In a 2024 study, discrepancies in 7-bromo-3-hydroxyquinoline-4-carboxylic acid’s NMR were resolved by repeating experiments under anhydrous conditions to exclude solvent interference .
Q. What experimental designs are effective for studying the bioactivity of this compound in enzyme inhibition assays?
Methodological Answer:
- Dose-Response Curves: Test concentrations from 0.1–100 μM against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only wells) .
- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive).
- Data Interpretation: Apply ANOVA or t-tests to assess statistical significance. For example, a 2023 study used this approach to identify IC₅₀ values with <10% variability across triplicate runs .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Optimize molecular geometries (B3LYP/6-31G* level) to calculate HOMO/LUMO energies and predict sites for Suzuki-Miyaura couplings .
- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to model activation barriers.
- Validation: Compare predicted outcomes with experimental results for analogs like 7-bromo-2-chloroquinoline-3-methanol to refine models .
Data Contradiction and Analysis
Q. How should researchers address conflicting results in the stability studies of this compound under varying pH conditions?
Methodological Answer:
- Controlled Replication: Repeat stability assays in buffered solutions (pH 2–12) at 25°C and 37°C. Use UV-Vis spectroscopy to monitor degradation rates .
- Root-Cause Analysis: Identify variables such as light exposure or trace metal contaminants. For instance, a 2024 study found that Fe³⁺ ions accelerated decomposition at pH > 10 .
- Statistical Tools: Apply multivariate analysis (e.g., PCA) to isolate contributing factors.
Methodological Frameworks
Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?
Methodological Answer:
- PICO Framework: Define P opulation (target enzymes), I ntervention (compound concentration), C omparison (known inhibitors), and O utcome (IC₅₀ values) .
- Iterative Design: Refine hypotheses based on preliminary data. For example, initial SAR studies may prioritize bromine substituent modifications over fluorine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
